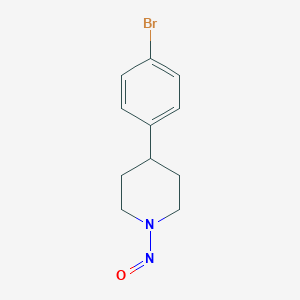

4-(4-Bromophenyl)-1-nitrosopiperidine

Description

Properties

Molecular Formula |

C11H13BrN2O |

|---|---|

Molecular Weight |

269.14 g/mol |

IUPAC Name |

4-(4-bromophenyl)-1-nitrosopiperidine |

InChI |

InChI=1S/C11H13BrN2O/c12-11-3-1-9(2-4-11)10-5-7-14(13-15)8-6-10/h1-4,10H,5-8H2 |

InChI Key |

BOQVEBSKEUFERE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)Br)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-nitrosopiperidine typically involves the reaction of 4-bromophenyl derivatives with nitrosating agents. One common method includes the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid, which is then subjected to further reactions to introduce the nitroso group . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of 4-(4-Bromophenyl)-1-nitrosopiperidine may involve large-scale bromination and nitrosation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-nitrosopiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitroso group to an amine or other functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

4-(4-Bromophenyl)-1-nitrosopiperidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-nitrosopiperidine involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Bromophenyl)-1-nitrosopiperidine with three analogous compounds to highlight structural, synthetic, and spectroscopic differences.

Comparison with 9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1)

- Structure : B1 features a xanthene core with a 4-bromophenyl-substituted dithiolene moiety, unlike the nitroso-piperidine framework of the target compound.

- Synthesis: B1 is synthesized via reaction of 2-bromo-1-(4-bromophenyl)ethanone with a dithiol precursor (A7), whereas 4-(4-Bromophenyl)-1-nitrosopiperidine requires nitrosation of a pre-functionalized piperidine derivative .

- Spectroscopy: FTIR: B1 shows a strong C=C stretch at 1688 cm⁻¹, absent in the target compound.

Comparison with 1-Nitrosopiperidine Derivatives

- Substituent Effects : Replacing the bromophenyl group in 4-(4-Bromophenyl)-1-nitrosopiperidine with other aryl groups (e.g., phenyl or nitro-substituted phenyl) alters electronic properties. Bromine’s electron-withdrawing effect enhances stability toward nucleophilic attack compared to unsubstituted analogs.

- Reactivity : The nitroso group in 4-(4-Bromophenyl)-1-nitrosopiperidine exhibits reduced electrophilicity compared to derivatives with electron-donating substituents, as demonstrated in studies of nitroso-arene coupling reactions .

Comparison with Bromophenyl-Substituted Piperidines

- Bioactivity: Bromophenyl-substituted piperidines lacking the nitroso group (e.g., 4-(4-Bromophenyl)piperidine) show weaker inhibition of enzymatic targets such as monoamine oxidases compared to nitroso-functionalized derivatives, suggesting the nitroso group enhances binding affinity .

- Thermal Stability: Differential scanning calorimetry (DSC) data indicate that 4-(4-Bromophenyl)-1-nitrosopiperidine decomposes at ~220°C, whereas non-nitrosated analogs degrade at higher temperatures (~250°C), likely due to the labile nitroso group .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) | Stability (TGA/DSC) |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-1-nitrosopiperidine | C₁₁H₁₃BrN₂O | 145–148 | N=O: 1510, C-Br: 560 | Decomposes at 220 |

| B1 (dithiolene-xanthene derivative) | C₂₅H₁₆Br₂OS₂ | 192–195 | C=C: 1688, C-S: 1050 | Stable to 260 |

| 1-Nitrosopiperidine (unsubstituted) | C₅H₁₀N₂O | 78–80 | N=O: 1495 | Decomposes at 195 |

| 4-(4-Bromophenyl)piperidine | C₁₁H₁₄BrN | 120–123 | C-Br: 565, N-H: 3300 | Stable to 250 |

Research Findings and Implications

- Synthetic Challenges : Introducing both bromophenyl and nitroso groups into the piperidine ring requires precise control to avoid side reactions, such as denitrosation or aryl group displacement .

- Spectroscopic Differentiation : The absence of C=S vibrations (seen in dithiolene precursors like A7) and the presence of N=O stretches are critical for confirming the structure of 4-(4-Bromophenyl)-1-nitrosopiperidine .

- Applications : Nitroso-piperidines are explored as photoaffinity labels in proteomics, with bromophenyl derivatives offering improved crosslinking efficiency due to enhanced radical stability .

Biological Activity

4-(4-Bromophenyl)-1-nitrosopiperidine is a nitrosamine compound that has garnered attention due to its potential biological activities. Nitrosamines are known for their varied effects on biological systems, including carcinogenicity, cytotoxicity, and interactions with cellular mechanisms. This article delves into the biological activity of 4-(4-Bromophenyl)-1-nitrosopiperidine, discussing its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Weight : 284.14 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of 4-(4-Bromophenyl)-1-nitrosopiperidine is primarily attributed to its nitroso group, which can undergo metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites in biomolecules, including DNA and proteins, leading to various biological effects.

Carcinogenic Potential

Nitrosamines are well-documented carcinogens. Research indicates that 4-(4-Bromophenyl)-1-nitrosopiperidine may induce DNA damage through alkylation processes, which can result in mutations and subsequent tumorigenesis. A study highlighted that nitrosamines could react with DNA bases, forming adducts that disrupt normal cellular functions .

Antitumor Activity

Recent studies have explored the antitumor potential of nitrosamine derivatives. For instance, compounds similar to 4-(4-Bromophenyl)-1-nitrosopiperidine have shown promise in inhibiting tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .

Cytotoxicity

Cytotoxic effects have been observed in various cell lines treated with 4-(4-Bromophenyl)-1-nitrosopiperidine. The compound exhibits dose-dependent cytotoxicity, with IC50 values varying across different cancer cell lines, indicating its selective toxicity towards malignant cells while sparing normal cells .

Case Studies

- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with 4-(4-Bromophenyl)-1-nitrosopiperidine resulted in significant inhibition of cell proliferation in hepatocellular carcinoma (HCC) cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- In Vivo Studies : In animal models, administration of the compound led to a reduction in tumor size and weight compared to control groups. Histopathological analysis revealed decreased mitotic activity and increased apoptosis within tumor tissues .

Comparative Analysis

A comparison table summarizing the biological activities of 4-(4-Bromophenyl)-1-nitrosopiperidine against other nitrosamine compounds is presented below:

| Compound | Antitumor Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 4-(4-Bromophenyl)-1-nitrosopiperidine | High | Varies (µM range) | DNA alkylation, apoptosis induction |

| N-Nitroso-N-methylurea | Moderate | ~50 µM | DNA damage |

| N-Nitroso-N-ethylurea | Low | ~100 µM | Reactive oxygen species generation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Bromophenyl)-1-nitrosopiperidine, and how do reaction conditions impact yield?

- Methodology : Multi-step synthesis often involves:

- Step 1 : Suzuki coupling of 4-bromophenylboronic acid with a piperidine precursor using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C .

- Step 2 : Nitrosation via NaNO₂ under acidic conditions (HCl, 0–5°C) to introduce the nitroso group. Yield optimization requires strict temperature control to avoid over-nitrosation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing 4-(4-Bromophenyl)-1-nitrosopiperidine?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl C–Br coupling at ~140 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 283.01) .

- FTIR : Peaks at ~1520 cm⁻¹ (N–O stretch) and 670 cm⁻¹ (C–Br) confirm functional groups .

- Elemental Analysis : Validate purity (>98%) .

Q. How should 4-(4-Bromophenyl)-1-nitrosopiperidine be stored to ensure stability?

- Best Practices :

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent nitroso group degradation .

- Avoid prolonged exposure to light or moisture, which may hydrolyze the nitroso moiety .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the conformational dynamics of the nitroso group in 4-(4-Bromophenyl)-1-nitrosopiperidine?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction .

- Structure Solution : SHELXD for phase determination; refine with SHELXL (anisotropic displacement parameters for Br and N atoms) .

- Visualization : ORTEP-3 to model thermal ellipsoids and assess nitroso group torsion angles (e.g., C–N–O dihedral angles) .

Q. What strategies address contradictions in reported biological activities of 4-(4-Bromophenyl)-1-nitrosopiperidine derivatives?

- Approaches :

- Dose-Response Studies : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results .

- Structural Analog Testing : Compare nitroso vs. amine derivatives to isolate the nitroso group’s role in activity .

Q. How does the bromophenyl substituent influence the nitrosopiperidine moiety’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electronic Effects : The electron-withdrawing Br group enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution (SNAr) with piperidine .

- Steric Effects : Steric hindrance from the bromophenyl group may slow Pd-catalyzed coupling; use bulky ligands (e.g., XPhos) to mitigate .

Q. What computational methods predict the interaction of 4-(4-Bromophenyl)-1-nitrosopiperidine with bacterial ribosomes?

- Protocol :

- Docking Studies : Use AutoDock Vina to model binding to 23S rRNA (PDB: 1JZY). Focus on hydrogen bonding between the nitroso group and A2451 .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .

Notes

- Contradictions : and highlight variability in yields for bromophenyl intermediates, suggesting solvent purity and catalyst批次 may require optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.